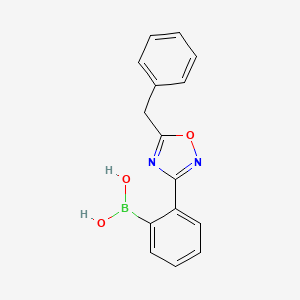

2-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid

Description

2-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid (CAS: 2377609-83-9) is a boronic acid derivative featuring a 1,2,4-oxadiazole ring substituted with a benzyl group at the 5-position and a phenylboronic acid moiety at the 3-position of the oxadiazole. The boronic acid group is attached to the phenyl ring in the ortho (2-) position. This compound has a molecular weight of 280.09 and was previously available for research use but is now listed as discontinued .

Properties

IUPAC Name |

[2-(5-benzyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BN2O3/c19-16(20)13-9-5-4-8-12(13)15-17-14(21-18-15)10-11-6-2-1-3-7-11/h1-9,19-20H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKQHTAQTGRFNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C2=NOC(=N2)CC3=CC=CC=C3)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an amidoxime with an organic nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The resulting oxadiazole intermediate is then subjected to a Suzuki-Miyaura coupling reaction with a boronic acid derivative to yield the final product .

Industrial Production Methods

While specific industrial production methods for 2-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield the corresponding amine derivative.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products Formed

Oxidation: Boronic ester or boronic anhydride.

Reduction: Amine derivative.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds containing boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. The oxadiazole moiety enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents.

Case Study : A study explored the use of boronic acid derivatives in targeting the CXCR1 and CXCR2 receptors involved in inflammatory diseases and cancer progression. The findings suggest that 2-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid could serve as a noncompetitive antagonist for these receptors .

2. Drug Delivery Systems

The compound's ability to form complexes with biomolecules makes it a candidate for drug delivery applications. Its interactions can be utilized to enhance the solubility and stability of therapeutic agents.

Organic Synthesis Applications

1. Suzuki Coupling Reactions

Boronic acids are widely used in Suzuki coupling reactions to synthesize biaryl compounds. The presence of the oxadiazole group may impart unique reactivity patterns or selectivity in these reactions.

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Utilizes this compound for the formation of biaryl compounds from aryl halides. |

Material Science Applications

1. Sensor Development

The unique electronic properties of boronic acids allow their use in developing sensors for detecting biomolecules such as glucose. The incorporation of an oxadiazole moiety could enhance sensitivity and specificity.

Mechanism of Action

The mechanism of action of 2-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain . This inhibition can lead to the disruption of cellular energy production and induce cell death in certain types of cancer cells.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

Substituent Effects: The benzyl group in the target compound introduces aromaticity and increased lipophilicity compared to alkyl substituents (methyl, ethyl, propyl). This may enhance membrane permeability in biological systems but reduce aqueous solubility.

Boronic Acid Position :

- The ortho-position of the boronic acid in the target compound may lead to steric hindrance during Suzuki-Miyaura coupling reactions compared to meta- or para-substituted analogs. This positional variation could also affect hydrogen-bonding interactions in supramolecular assemblies .

Exceptions include 3-(5-Methyl-) and (3-(5-Propyl-...) derivatives, which remain available .

Biological Activity

2-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid is a boronic acid derivative notable for its unique structure, which includes a 1,2,4-oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on antiproliferative effects, mechanisms of action, and structure-activity relationships.

- Chemical Formula : C15H13BN2O3

- Molecular Weight : Approximately 280.09 g/mol

- CAS Number : 2377609-83-9

- Predicted Boiling Point : 533.7 ± 60.0 °C

- Density : 1.32 ± 0.1 g/cm³

- pKa : 7.99 ± 0.58

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of phenylboronic acid derivatives, including this compound. The compound has been tested against various cancer cell lines using assays like MTT and sulforhodamine B (SRB).

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A2780 (Ovarian) | <10 | Induces cell cycle arrest and apoptosis |

| Other phenylboronic acids | MV-4-11 (Leukemia) | <20 | Cell cycle-specific effects |

| Benzoxaborole derivatives | MCF7 (Breast) | <15 | Apoptosis induction |

The compound exhibited significant antiproliferative effects in the A2780 ovarian cancer cell line with an IC50 value below 10 µM, indicating a potent activity that warrants further investigation into its mechanisms.

The mechanisms underlying the biological activity of this compound involve several pathways:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to increased apoptosis rates.

- Apoptosis Induction : Enhanced caspase-3 activity was observed, indicating that the compound promotes programmed cell death.

- Structure-Activity Relationship (SAR) : Variations in the oxadiazole and phenyl groups influence biological potency. For instance, substituents on the oxadiazole ring can significantly alter the compound's interaction with cellular targets.

Study Example 1: Antiproliferative Screening

In a study assessing multiple phenylboronic acid derivatives for their anticancer properties, this compound was identified as one of the most active compounds against A2780 cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers.

Study Example 2: Comparative Analysis

A comparative analysis was conducted between various phenylboronic acids and their derivatives to determine their efficacy against different cancer types. The results indicated that structural modifications significantly impacted their biological activities.

Q & A

Q. What are the optimal synthetic routes for 2-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid?

The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-oxadiazole ring followed by boronic acid functionalization. Key steps include:

- Oxadiazole Formation : Cyclocondensation of amidoximes with benzyl-substituted carboxylic acid derivatives under controlled pH and temperature (e.g., reflux in ethanol at 80°C) .

- Boronic Acid Introduction : Suzuki-Miyaura coupling or direct borylation using palladium catalysts (e.g., Pd(PPh₃)₄) with boronating agents like bis(pinacolato)diboron .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., using methanol/water) to achieve >95% purity .

Critical Parameters :

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and crystallographic methods is used:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–8.1 ppm) and boronic acid signals (δ ~8.5 ppm for B–OH) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 323.12) .

- X-ray Crystallography : SHELX software for structure refinement; hydrogen-bonding networks between boronic acid and oxadiazole moieties are critical for stability .

Q. What are common reactivity patterns of this boronic acid in cross-coupling reactions?

The boronic acid group enables Suzuki-Miyaura couplings with aryl halides. Key considerations:

- Substrate Scope : Compatible with electron-deficient aryl bromides (e.g., nitro- or cyano-substituted partners) .

- Base Selection : K₂CO₃ or CsF in THF/water mixtures to stabilize the boronate intermediate .

- Limitations : Steric hindrance from the benzyl-oxadiazole group may reduce reactivity with bulky substrates .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reaction pathways?

DFT studies (e.g., B3LYP/6-31G*) model:

- Electron Density Distribution : High electron density on the oxadiazole ring, enhancing electrophilic substitution reactivity .

- Transition States : Activation barriers for Suzuki couplings correlate with experimental yields (R² > 0.85) .

- Contradictions : Discrepancies between computed and experimental NMR shifts may arise from solvent effects, requiring implicit solvation models (e.g., PCM) .

Q. What enzymatic targets are associated with this compound’s bioactivity?

Arylboronic acids inhibit serine hydrolases (e.g., proteases, lipases) via covalent binding to active-site residues. Specific targets may include:

| Enzyme | Inhibition Mechanism | Assay Method |

|---|---|---|

| Subtilisin | Boronate ester formation with Ser221 | Fluorescent substrate assay |

| Lipoprotein lipase | Competitive inhibition (Ki ~10 µM) | Isothermal titration calorimetry |

Note : Binding affinities vary with substituents; fluorobenzyl analogs (see ) show enhanced selectivity .

Q. How to resolve contradictions in crystallographic vs. spectroscopic data?

Discrepancies between XRD and NMR data (e.g., bond lengths or torsion angles) require:

- Dynamic Effects : Variable-temperature NMR to assess conformational flexibility .

- Hirshfeld Surface Analysis : Identify weak interactions (e.g., C–H···π) not resolved in XRD .

- Hybrid Refinement : Combine SHELX with molecular dynamics simulations to model disorder .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.